molecular formula C8H14O5 B15294149 (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B15294149
M. Wt: 190.19 g/mol
InChI Key: BUPFOJDEWHYOAJ-BBVRLYRLSA-N
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Description

This compound is a stereochemically complex bicyclic furanodioxolane derivative with a hydroxymethyl substituent at the 6-position. Its structure features a fused furo[2,3-d][1,3]dioxolane core, which is common in carbohydrate-protecting group chemistry, particularly in derivatives of sugars like glucose or glucofuranose. The stereochemistry (3aR,6S,6aR) indicates a rigid, chair-like conformation that influences its reactivity and interactions in synthetic pathways. The hydroxymethyl group enhances hydrophilicity, while the 2,2-dimethyl groups provide steric protection, stabilizing the dioxolane ring against hydrolysis .

This compound is structurally related to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (a widely used protected sugar intermediate), but it differs in the substitution pattern and stereoelectronic environment, making it a valuable intermediate for nucleoside synthesis, chiral catalysts, or bioactive molecule development .

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol

InChI

InChI=1S/C8H14O5/c1-7(2)12-5-6(13-7)11-4-8(5,10)3-9/h5-6,9-10H,3-4H2,1-2H3/t5-,6+,8-/m0/s1

InChI Key

BUPFOJDEWHYOAJ-BBVRLYRLSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)OC[C@]2(CO)O)C

Canonical SMILES

CC1(OC2C(O1)OCC2(CO)O)C

Origin of Product

United States

Biological Activity

The compound (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol is a member of the furodioxole family and has garnered attention for its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C13H22O7
  • Molecular Weight: 290.31 g/mol
  • CAS Number: 1646857-53-5

Antiviral Properties

Recent studies have indicated that compounds related to furodioxoles exhibit significant antiviral activity. For instance, derivatives of this class have been shown to inhibit HIV protease activity effectively. The mechanism involves the binding of these compounds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins necessary for viral replication .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. It has demonstrated a capacity to scavenge free radicals and reduce oxidative stress markers in vitro. This property suggests a potential role in mitigating oxidative damage in biological systems .

Study 1: Antiviral Efficacy Against HIV

A notable study evaluated the efficacy of this compound as a potential therapeutic agent against HIV. The research involved in vitro assays where the compound was tested for its ability to inhibit HIV protease. Results showed a significant reduction in viral replication at low micromolar concentrations .

Study 2: Antioxidant Effects in Cellular Models

Another investigation focused on the antioxidant effects of this compound using human cell lines exposed to oxidative stress. The results indicated that treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntiviralInhibition of HIV protease
AntioxidantReduction in ROS levels
CytotoxicityImproved cell viability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs, highlighting key differences in substituents, functional groups, and properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
(3aR,6S,6aR)-6-(Hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol C₈H₁₄O₅ 190.19 Hydroxymethyl at C6 Hydrophilic; intermediate in nucleoside synthesis
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose C₁₂H₂₀O₆ 260.28 Two isopropylidene groups Enhanced stability; used in carbohydrate protection
(3aR,6R,6aR)-6-(Benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one C₁₅H₁₈O₅ 278.30 Benzyl-protected hydroxymethyl; ketone at C4 Lipophilic; precursor for selective deprotection in synthesis
6-Deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose C₁₁H₁₇FO₅ 260.25 Fluorine at C6 Metabolic stability; potential antiviral/anticancer applications
[(3aR,6S,6aS)-6-(6-Amino-9H-purin-9-yl)-5-fluoro-...]methanol C₁₄H₁₆FN₅O₄ 337.31 Purine base at C6; fluorine at C5 Nucleoside analog; explored for RNA-targeted therapies
(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol C₈H₁₄O₅ 190.19 Hydroxymethyl at C6; hydroxyl at C4 Increased polarity; used in stereoselective glycosylation

Reactivity and Stability

  • Hydrolysis Resistance : The 2,2-dimethyl groups in the target compound and its analogs protect the dioxolane ring from acid-catalyzed hydrolysis, a feature critical for their use in multistep syntheses .
  • Functional Group Compatibility: Benzyl-protected derivatives (e.g., CAS 85846-80-6) exhibit greater lipophilicity, enabling phase-transfer reactions in nonpolar solvents . In contrast, the hydroxymethyl group in the target compound facilitates nucleophilic substitutions or oxidations to carboxylic acids .
  • Fluorinated Analogs : The introduction of fluorine (e.g., 6-deoxy-6-fluoro derivatives) enhances metabolic stability and electronic effects, making these compounds suitable for probing enzyme active sites or drug design .

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